molecular formula C8H13NO2 B12878416 (2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol CAS No. 61693-06-9

(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Cat. No.: B12878416
CAS No.: 61693-06-9
M. Wt: 155.19 g/mol
InChI Key: XLHPABDXLQQEIK-UHFFFAOYSA-N
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Description

(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring substituted with ethyl, vinyl, and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The oxazoline ring can be reduced to form more saturated derivatives.

    Substitution: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reactions may involve reagents like halogens (e.g., Br2) or organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce more saturated alcohols or amines.

Scientific Research Applications

(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol exerts its effects depends on its specific application. In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to polymerization in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: This compound has a similar oxazoline ring structure but with different substituents.

    (4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another related compound with a triazole ring instead of an oxazoline ring.

    (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound features an isoxazole ring with different substituents.

Uniqueness

(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vinyl group allows for additional reactivity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61693-06-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2-ethenyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C8H13NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,10H,1,4-6H2,2H3

InChI Key

XLHPABDXLQQEIK-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=N1)C=C)CO

Origin of Product

United States

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